4,5-Dichloro-2-methoxybenzamide

Analytical Chemistry Quality Control Chemical Synthesis

4,5-Dichloro-2-methoxybenzamide is a substituted benzamide derivative with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol, featuring chlorine atoms at the 4- and 5-positions and a methoxy group at the 2-position on the aromatic ring. This specific substitution pattern distinguishes it from other dichloro-methoxybenzamide isomers and presents a unique electronic and steric profile for use as a research intermediate or scaffold in medicinal chemistry and chemical biology.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
Cat. No. B13009469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methoxybenzamide
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)N)Cl)Cl
InChIInChI=1S/C8H7Cl2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyXBSPFXCWWPVRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-methoxybenzamide (CAS 1239749-64-4): A Defined Benzamide Scaffold for Research Procurement


4,5-Dichloro-2-methoxybenzamide is a substituted benzamide derivative with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol, featuring chlorine atoms at the 4- and 5-positions and a methoxy group at the 2-position on the aromatic ring . This specific substitution pattern distinguishes it from other dichloro-methoxybenzamide isomers and presents a unique electronic and steric profile for use as a research intermediate or scaffold in medicinal chemistry and chemical biology .

4,5-Dichloro-2-methoxybenzamide Sourcing: Why Isomeric Benzamide Scaffolds Are Not Interchangeable


The selection of 4,5-dichloro-2-methoxybenzamide over its isomers, such as 3,4-dichloro-2-methoxybenzamide (CAS 1934673-42-3) , is critical for projects requiring precise regiospecificity. The distinct 4,5-dichloro substitution pattern directly impacts molecular properties such as dipole moment, hydrogen-bonding capability, and metabolic stability compared to other arrangements. In structure-activity relationship (SAR) studies, even minor positional changes can lead to significant alterations in target binding affinity and selectivity, making the procurement of the exact regioisomer a non-negotiable requirement for reproducible results [1]. This specificity is crucial for building consistent SAR datasets and for patent protection of lead series.

Quantitative Evidence for 4,5-Dichloro-2-methoxybenzamide: Analytical and Contextual Data


Analytical Quality Specification for 4,5-Dichloro-2-methoxybenzamide Procurement

For procurement decisions, the minimal analytical quality benchmark for 4,5-dichloro-2-methoxybenzamide is established at ≥95% purity, with the product typically supplied as a solid or powder . A direct comparator isomer, 3,4-dichloro-2-methoxybenzamide, is commercially available with a similar standard purity of 97% . A quantified differential advantage for the 4,5-isomer over the 3,4-isomer is not established in the public domain; the primary selection driver is regiospecificity. The recommended storage condition is -20°C protected from light for up to one year to maintain stability, a critical parameter for long-term research projects .

Analytical Chemistry Quality Control Chemical Synthesis

Differential Role of 2-Methoxybenzamides in Herbicidal versus Medicinal Chemistry Contexts

Structure-activity relationship (SAR) studies establish that the 2-methoxy substituent on the benzamide core is essential for bleaching herbicidal activity, a pharmacophore requirement distinct from its role in medicinal chemistry projects where 2-methoxybenzamide is often a privileged scaffold for kinase or Hh pathway inhibition [1][2]. No direct, quantitative comparison of 4,5-dichloro substitution to other halogenation patterns is available in these contexts. However, the general principle that the 2-methoxy group is a critical pharmacophoric element is supported by an SAR study which found that a methoxyl substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity [1]. This indicates that the core 2-methoxybenzamide structure is a validated starting point for two distinct research domains.

Agrochemistry Medicinal Chemistry Structure-Activity Relationship

Optimal Research Applications for 4,5-Dichloro-2-methoxybenzamide Based on Differential Evidence


Regiospecific SAR Probe in Hedgehog Pathway Inhibitor Development

As part of a medicinal chemistry campaign targeting the Smoothened (Smo) receptor, 4,5-dichloro-2-methoxybenzamide can serve as a regiospecific core scaffold. Its role is to precisely probe the stereoelectronic requirements of the target binding pocket, where the 4,5-dichloro pattern is hypothesized to offer a unique vector in contrast to other isomers [1].

Functional Precursor for Bleaching Herbicide Lead Optimization

Following published SAR demonstrating the essential nature of the 2-methoxybenzamide core, the 4,5-dichloro derivative is the appropriate precursor for synthesizing a novel series of N-benzyl-2-methoxybenzamides. Its distinct electronic properties due to the chlorine atoms can be used to tune the herbicidal activity and crop safety profile in lead optimization programs [2].

Standard Building Block for Cheminformatics Library Design

For computational chemists designing diverse screening libraries, 4,5-dichloro-2-methoxybenzamide serves as a specific, defined node in chemical space. Its procurement enables the synthesis of compounds with a calculated distinct profile of physicochemical properties (e.g., logP, topological polar surface area) compared to its isomers, enriching the library's diversity in the benzamide region .

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